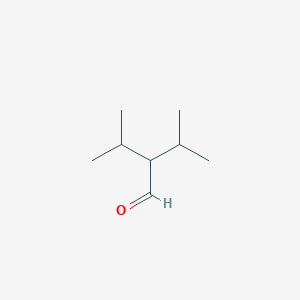

3-Methyl-2-(propan-2-yl)butanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methyl-2-(propan-2-yl)butanal” is an organic compound with the CAS Number: 35155-64-7 . It has a molecular weight of 128.21 . This compound is used in various industries and research fields .

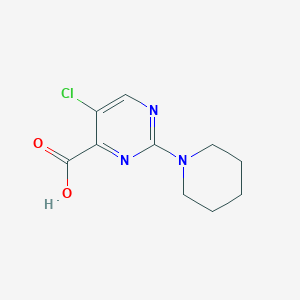

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3 . This indicates that the compound consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 75 °C (at a pressure of 50 Torr) and a predicted density of 0.806±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Flavor Chemistry in Foods

3-Methyl-2-(propan-2-yl)butanal is a branched aldehyde that plays a crucial role in the flavor profile of many food products, including both fermented and non-fermented items. The pathways for the production and degradation of these aldehydes from amino acids have been extensively studied. These compounds significantly influence the sensory characteristics of foods, where controlling their formation can enhance desired flavors (Smit, Engels, & Smit, 2009).

Renewable Diesel Production

Another important application involves the synthesis of renewable diesel fuels. The hydroxyalkylation/alkylation of 2-methylfuran with acetone and butanal, including compounds structurally similar to this compound, demonstrates a potential route for producing diesel from lignocellulose-derived components. This bioconversion process, using catalysts like Nafion-212 resin, points towards sustainable methods of generating diesel fuels with higher carbon yields, showcasing an advantageous route for biofuel production (Li et al., 2013).

Industrial Chemical Synthesis

In chemical synthesis, the dehydration of bio-based compounds to more valuable industrial chemicals is a significant application. For instance, the dehydration of 2,3-butanediol over specific catalysts can produce valuable chemicals such as methyl ethyl ketone and 2-methyl propanal, showcasing the utility of this compound and related compounds in industrial applications. This transformation highlights the role of catalysis in converting bio-based resources into industrially relevant chemicals, contributing to the development of sustainable chemical processes (Zhao et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methyl-2-propan-2-ylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQMBKVWUSLXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Oxan-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2873006.png)

![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide](/img/structure/B2873011.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)

![N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873021.png)